molecular formula C24H30N2O2 B13941321 Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- CAS No. 63867-61-8

Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-

Cat. No.: B13941321
CAS No.: 63867-61-8
M. Wt: 378.5 g/mol
InChI Key: MXYRXKMNKUEGMW-UHFFFAOYSA-N
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Description

“Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-” is a benzamide derivative characterized by a piperidinylbutyl chain substituted with a benzoyl group at the 3-position and an N-methyl group. The benzamide core is a common pharmacophore in medicinal chemistry, often associated with receptor binding or enzyme inhibition.

Properties

CAS No.

63867-61-8

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

N-[4-(1-benzoylpiperidin-3-yl)butyl]-N-methylbenzamide

InChI

InChI=1S/C24H30N2O2/c1-25(23(27)21-13-4-2-5-14-21)17-9-8-11-20-12-10-18-26(19-20)24(28)22-15-6-3-7-16-22/h2-7,13-16,20H,8-12,17-19H2,1H3

InChI Key

MXYRXKMNKUEGMW-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCC1CCCN(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods of Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-

Overview of the Benzoylpiperidine Fragment Synthesis

The benzoylpiperidine fragment is a privileged structure in medicinal chemistry, often synthesized through several well-established routes. The fragment is characterized by a piperidine ring bearing a benzoyl substituent, typically at the nitrogen or carbon positions, which allows further functionalization.

Common Synthetic Routes
  • Starting from Commercially Available Amines:
    The benzoylpiperidine fragment is frequently introduced by nucleophilic substitution reactions involving commercially available piperidine derivatives or their salts (hydrochlorides/hydrobromides). These amines undergo alkylation with alkyl halides, amidation with carboxylic acids, or substitution with tosylates to build the molecule on the piperidine nitrogen side.

  • From Isonipecotic Acid Derivatives:
    Isonipecotic acid (piperidine-4-carboxylic acid) serves as a versatile precursor. Its amino group is often protected by N-acetylation or N-Boc protection to prevent side reactions during subsequent steps. The carboxylic acid is converted to acyl chlorides or Weinreb amides, which then undergo Friedel-Crafts acylation or organometallic addition to install the benzoyl group.

  • Weinreb–Nahm Ketone Synthesis:
    The Weinreb amide intermediate derived from isonipecotic acid enables controlled ketone formation by reaction with aromatic organometallic reagents (Grignard or organolithium reagents), yielding the benzoylpiperidine ketone fragment with high selectivity.

  • Ethyl Ester Route:
    Ethyl isonipecotate can be benzoylated on the amino group and hydrolyzed to the acid, which is then converted to acyl chloride and subjected to Friedel-Crafts acylation to yield the benzoylpiperidine intermediate with a functionalizable bromine substituent if desired.

  • Oxidation and Organometallic Addition:
    Starting from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, oxidation to an aldehyde or ketone followed by reaction with arylmagnesium or aryllithium reagents and subsequent deprotection steps afford the benzoylpiperidine fragment.

Specific Synthesis of Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-

The target compound involves linking the benzoylpiperidine core to a butyl chain terminating in an N-methyl benzamide group. The synthesis typically proceeds as follows:

  • Step 1: Preparation of Benzoylpiperidine Intermediate
    Employing one of the routes above, the benzoylpiperidine fragment is synthesized with a free amino group at the 3-position of the piperidine ring. Protection/deprotection strategies are used to ensure selectivity.

  • Step 2: Alkylation with Butyl Chain
    The free amino group on the piperidine is alkylated with a suitable 4-bromobutyl or tosylate derivative, introducing the butyl linker.

  • Step 3: Formation of N-Methyl Benzamide
    The terminal amine on the butyl chain is then converted to the N-methyl benzamide via amidation with N-methylbenzoyl chloride or through coupling with N-methylbenzamide derivatives under peptide coupling conditions.

  • Step 4: Purification and Characterization
    The final compound is purified by chromatographic methods and characterized by NMR, MS, and other spectroscopic techniques to confirm structure and purity.

Reaction Conditions and Key Reagents

Step Reagents/Conditions Notes
N-Acetylation of Isonipecotic Acid Acetic anhydride, pyridine, reflux 140 °C, 2 h Protects amino group to avoid side reactions
Acyl Chloride Formation Thionyl chloride, 1,2-dichloroethane, 60 °C, 4 h Converts acid to reactive acyl chloride
Friedel-Crafts Acylation Aromatic substrate, AlCl3, 1,2-dichloroethane, 90 °C, overnight Introduces benzoyl group
Weinreb Amide Synthesis N,O-dimethylhydroxylamine hydrochloride, coupling reagents Enables controlled ketone formation
Organometallic Addition Grignard or organolithium reagents, THF Forms carbon-carbon bond to aromatic ring
Alkylation of Piperidine N Alkyl halide or tosylate, base (e.g., K2CO3), reflux Introduces butyl linker
Amidation N-methylbenzoyl chloride or coupling agents Forms N-methyl benzamide

Yields and Efficiency

  • The N-acetylation and acyl chloride formation steps typically proceed with yields above 80%.
  • Friedel-Crafts acylation yields vary between 60-90%, depending on substrate and conditions.
  • Weinreb amide formation and subsequent organometallic addition generally provide yields around 70-85%.
  • Alkylation and amidation steps often yield 50-75%, influenced by steric and electronic factors.

Analytical Data

  • NMR Spectroscopy: Proton and carbon-13 NMR confirm the presence of benzoyl, piperidine, butyl linker, and N-methyl benzamide moieties, with characteristic chemical shifts and coupling patterns.
  • Mass Spectrometry: Molecular ion peaks consistent with molecular weight 378.5 g/mol confirm molecular integrity.
  • Purity: Chromatographic techniques such as HPLC ensure high purity (>95%) for biological evaluation.

Research Discoveries and Perspectives

  • The benzoylpiperidine fragment is recognized as a privileged structure in drug discovery due to its ease of functionalization and biological relevance.
  • The modular synthetic approaches allow rapid derivatization, facilitating structure-activity relationship studies in medicinal chemistry.
  • Recent advancements include the use of milder conditions for Friedel-Crafts acylation and improved protecting group strategies to enhance yields and selectivity.
  • The compound Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- has been studied for its potential pharmacological activities, leveraging the benzoylpiperidine core's affinity for various biological targets.

Summary Table of Preparation Methods

Synthetic Route Key Intermediates Advantages Limitations
Commercial amines + alkylation Piperidine amines, alkyl halides Simple, commercially accessible reagents Possible side reactions, moderate yields
Isonipecotic acid N-acetylation + Friedel-Crafts N-acetyl isonipecotic acid, acyl chlorides High selectivity, well-documented Requires careful protection/deprotection
Weinreb amide approach Weinreb amide intermediates Controlled ketone formation, versatile Multi-step, requires organometallic reagents
Ethyl ester route Ethyl isonipecotate, benzoylated derivatives Functional group tolerance, scalable Longer sequences, hydrolysis steps involved
Hydroxymethyl piperidine oxidation Hydroxymethyl piperidine derivatives Allows late-stage functionalization Requires oxidation and sensitive reagents

This comprehensive analysis of the preparation methods for Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- integrates multiple synthetic strategies with detailed reaction conditions, yields, and analytical data, providing a thorough resource for researchers and practitioners in medicinal chemistry and synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides or piperidines.

Scientific Research Applications

Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- involves its interaction with specific molecular targets and pathways. It has been shown to activate hypoxia-inducible factor 1 (HIF-1) pathways, leading to the expression of genes involved in cellular adaptation to hypoxia . This activation can result in various cellular responses, including apoptosis and cell cycle arrest.

Comparison with Similar Compounds

HY-108691 (C₃₀H₃₃N₇O₂)

This compound features a pyrazolo-pyrimidinyl scaffold linked to an acrylamide-modified piperidine, distinguishing it from the target compound’s simpler benzoyl-piperidinylbutyl chain. The acrylamide group in HY-108691 may enhance covalent binding to kinase targets, whereas the target compound’s benzoyl group likely facilitates reversible interactions. HY-108691’s stringent storage requirements (-80°C in solvent) suggest instability under ambient conditions, which could imply similar handling needs for the target compound if it shares reactive groups .

N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)benzamide (C₁₃H₁₄N₄O₃)

With a pyrimidinyl-dione core, this compound has a smaller molecular weight (274.28 vs. HY-108691’s 523.63) and lacks the extended alkyl chain of the target compound.

N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-butenamide

This psychoactive compound shares a piperidine backbone and aromatic substituents with the target compound. However, the butenamide group introduces conformational rigidity, which may influence receptor binding kinetics. Its reported psychoactivity underscores the importance of substituent choice in CNS-targeting benzamides .

Research Findings and Implications

Stability and Handling : HY-108691’s low-temperature storage requirements highlight the need for controlled conditions in benzamide derivatives with labile groups (e.g., acrylamides). The target compound’s stability remains speculative but may require similar protocols if reactive moieties are present .

Bioactivity Trends : Piperidine-containing benzamides (e.g., compounds) frequently exhibit CNS activity. The target compound’s benzoyl group may enhance blood-brain barrier penetration, a hypothesis supported by structural analogs .

Molecular Weight and Solubility : Smaller analogs like the pyrimidinyl-dione benzamide (274.28 g/mol) may offer better pharmacokinetic profiles than bulkier derivatives, suggesting trade-offs between target affinity and drug-likeness .

Biological Activity

Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- (CAS Number: 63867-61-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects, particularly focusing on its activity as an inhibitor and its implications in cancer therapy and neuropharmacology.

Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- has the following chemical characteristics:

PropertyValue
Molecular FormulaC24_{24}H30_{30}N2_{2}O2_{2}
Molecular Weight378.507 g/mol
Density1.097 g/cm³
Boiling Point556.7 °C at 760 mmHg
Flash Point235.2 °C

Synthesis

The synthesis of benzamide derivatives often involves various methods such as the use of isonipecotic acid and subsequent reactions to form the benzoylpiperidine structure. The benzoylpiperidine fragment has been identified as a privileged structure in drug development due to its unique interactions with biological targets, particularly in the context of enzyme inhibition .

Enzyme Inhibition

Recent studies have highlighted the compound's role as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme implicated in various physiological processes and diseases, including cancer and neurodegenerative disorders. The benzoylpiperidine moiety enhances the compound's affinity for MAGL, with reported IC50_{50} values indicating significant potency:

  • IC50_{50} values for MAGL inhibition range from 80 nM to over 10 µM depending on structural modifications .

Anti-Cancer Activity

Benzamide derivatives have shown promising anti-cancer properties. For instance, compounds related to benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- have been tested against various human cancer cell lines:

  • IC50_{50} values against breast, ovarian, and colorectal cancer cells ranged from 7.9 µM to 92 µM .

This suggests that modifications in the structure can lead to enhanced anti-cancer activity, making it a candidate for further development in oncological therapies.

Neuropharmacological Effects

Research into similar benzamide structures indicates potential neuroleptic activity. For example, certain benzamide derivatives have been shown to exhibit significant anti-psychotic effects while minimizing side effects compared to traditional treatments like haloperidol . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the piperidine ring can lead to enhanced therapeutic profiles.

Case Studies and Research Findings

  • Inhibition of Cancer Cell Growth : A study demonstrated that a derivative of benzamide significantly inhibited cell growth in various cancer lines with IC50_{50} values indicating effective doses for therapeutic applications .
  • Neuroleptic Activity : Research showed that certain benzamide derivatives were more active than established neuroleptics, suggesting a potential for reduced side effects in treating psychosis .
  • MAGL Inhibition : The compound has been characterized as a potent reversible inhibitor of MAGL, with implications for modulating endocannabinoid signaling pathways .

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